3-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
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Overview
Description
3-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide: is an organic compound that features a benzamide core substituted with a boronic ester group. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide typically involves the following steps:
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Formation of the Boronic Ester Group: : The boronic ester group can be introduced via a borylation reaction. This often involves the use of a palladium catalyst and bis(pinacolato)diboron. The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
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Amidation Reaction: : The benzamide core is formed through an amidation reaction. This can be achieved by reacting an appropriate amine with a carboxylic acid derivative, such as an acid chloride or ester, under conditions that promote amide bond formation. Common reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions, where the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amide group. For example, the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution Reactions: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Solvents: Common solvents include DMF, tetrahydrofuran (THF), and dichloromethane (DCM).
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Amines: Formed from the reduction of the amide group.
Substituted Aromatics: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
Cross-Coupling Reactions: The compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing complex organic molecules.
Catalysis: It can be used in various catalytic processes due to the boronic ester group.
Biology and Medicine
Drug Development: The compound can be used to synthesize potential drug candidates, particularly those targeting specific enzymes or receptors.
Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques.
Industry
Materials Science: The compound can be used to create advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide largely depends on its application. In Suzuki-Miyaura coupling, the boronic ester group reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination.
In biological systems, if used as a drug candidate, the compound’s mechanism would involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways would depend on the nature of the target and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar reactions.
N-Phenylbenzamide: Lacks the boronic ester group but shares the benzamide core.
Uniqueness
The uniqueness of 3-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide lies in the combination of the boronic ester and benzamide functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler boronic esters or benzamides alone.
Properties
IUPAC Name |
3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO3/c1-14-8-6-9-15(12-14)18(23)22-17-11-7-10-16(13-17)21-24-19(2,3)20(4,5)25-21/h6-13H,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPFDTASSVKHJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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